Cortropin Zinc ACTH

Description

Properties

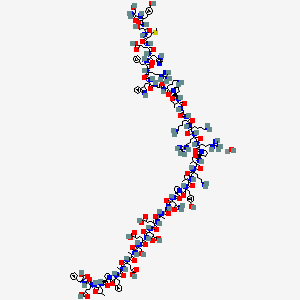

Molecular Formula |

C207H309N56O59SZn+ |

|---|---|

Molecular Weight |

4623 g/mol |

IUPAC Name |

zinc;(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]acetyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-4-carboxy-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;hydroxide |

InChI |

InChI=1S/C207H308N56O58S.H2O.Zn/c1-108(2)89-140(186(302)240-135(69-74-163(279)280)182(298)254-149(204(320)321)94-117-43-20-15-21-44-117)250-193(309)152-54-35-86-262(152)202(318)147(92-116-41-18-14-19-42-116)252-171(287)114(11)230-175(291)132(66-71-160(273)274)234-170(286)113(10)231-191(307)150(105-265)255-183(299)136(70-75-164(281)282)241-190(306)146(98-165(283)284)249-180(296)133(67-72-161(275)276)235-169(285)112(9)229-157(270)101-225-174(290)145(97-156(213)269)251-194(310)153-55-36-87-263(153)203(319)148(93-119-60-64-123(268)65-61-119)253-199(315)167(110(5)6)257-185(301)129(49-26-30-79-210)243-198(314)168(111(7)8)259-196(312)155-57-38-85-261(155)201(317)139(53-34-83-223-207(218)219)244-178(294)130(51-32-81-221-205(214)215)237-177(293)128(48-25-29-78-209)236-176(292)127(47-24-28-77-208)232-158(271)103-227-197(313)166(109(3)4)258-195(311)154-56-37-84-260(154)200(316)138(50-27-31-80-211)233-159(272)102-226-173(289)143(95-120-99-224-126-46-23-22-45-124(120)126)247-179(295)131(52-33-82-222-206(216)217)238-187(303)142(90-115-39-16-13-17-40-115)246-189(305)144(96-121-100-220-107-228-121)248-181(297)134(68-73-162(277)278)239-184(300)137(76-88-322-12)242-192(308)151(106-266)256-188(304)141(245-172(288)125(212)104-264)91-118-58-62-122(267)63-59-118;;/h13-23,39-46,58-65,99-100,107-114,125,127-155,166-168,224,264-268H,24-38,47-57,66-98,101-106,208-212H2,1-12H3,(H2,213,269)(H,220,228)(H,225,290)(H,226,289)(H,227,313)(H,229,270)(H,230,291)(H,231,307)(H,232,271)(H,233,272)(H,234,286)(H,235,285)(H,236,292)(H,237,293)(H,238,303)(H,239,300)(H,240,302)(H,241,306)(H,242,308)(H,243,314)(H,244,294)(H,245,288)(H,246,305)(H,247,295)(H,248,297)(H,249,296)(H,250,309)(H,251,310)(H,252,287)(H,253,315)(H,254,298)(H,255,299)(H,256,304)(H,257,301)(H,258,311)(H,259,312)(H,273,274)(H,275,276)(H,277,278)(H,279,280)(H,281,282)(H,283,284)(H,320,321)(H4,214,215,221)(H4,216,217,222)(H4,218,219,223);1H2;/q;;+2/p-1/t112-,113-,114-,125-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,149-,150-,151-,152-,153-,154-,155-,166-,167-,168-;;/m0../s1 |

InChI Key |

DCANWYXFXGSVLP-GKQRBXEKSA-M |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)CNC(=O)[C@H](CC(=O)N)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@@H]7CCCN7C(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC8=CNC9=CC=CC=C98)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CO)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CO)N.[OH-].[Zn+2] |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C4CCCN4C(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C6CCCN6C(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(C(C)C)NC(=O)C7CCCN7C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC8=CNC9=CC=CC=C98)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC1=CN=CN1)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CO)N.[OH-].[Zn+2] |

Origin of Product |

United States |

Molecular Structure and Conformational Dynamics of Cortropin Zinc Acth

Primary Amino Acid Sequence Analysis of Corticotropin (B344483) Constituents

Corticotropin, also known as adrenocorticotropic hormone (ACTH), is a polypeptide hormone composed of a linear sequence of 39 amino acids. nih.gov The structure and function of this peptide have been a subject of research since its sequence was first elucidated in the mid-1950s. nih.govscilit.com The full sequence of human ACTH is presented below. A crucial aspect of its structure is that the N-terminal 24 amino acids are identical across different species and are responsible for the molecule's biological activity. nih.govwikipedia.org The remaining portion of the peptide chain, from residue 25 to 39, varies between species and is primarily associated with the molecule's immunological specificity. nih.gov

The synthetic form of the hormone, tetracosactide, consists of only the first 24 amino acids and retains the full biological function of the parent peptide. wikipedia.org The complete 39-amino acid sequence of human corticotropin is detailed in the table below.

| Position | Amino Acid (3-Letter) | Amino Acid (1-Letter) |

|---|---|---|

| 1 | Serine | S |

| 2 | Tyrosine | Y |

| 3 | Serine | S |

| 4 | Methionine | M |

| 5 | Glutamic Acid | E |

| 6 | Histidine | H |

| 7 | Phenylalanine | F |

| 8 | Arginine | R |

| 9 | Tryptophan | W |

| 10 | Glycine | G |

| 11 | Lysine | K |

| 12 | Proline | P |

| 13 | Valine | V |

| 14 | Glycine | G |

| 15 | Lysine | K |

| 16 | Lysine | K |

| 17 | Arginine | R |

| 18 | Arginine | R |

| 19 | Proline | P |

| 20 | Valine | V |

| 21 | Lysine | K |

| 22 | Valine | V |

| 23 | Tyrosine | Y |

| 24 | Proline | P |

| 25 | Asparagine | N |

| 26 | Glycine | A |

| 27 | Alanine | E |

| 28 | Glutamic Acid | D |

| 29 | Aspartic Acid | E |

| 30 | Glutamic Acid | S |

| 31 | Serine | A |

| 32 | Alanine | E |

| 33 | Glutamic Acid | A |

| 34 | Alanine | F |

| 35 | Phenylalanine | P |

| 36 | Proline | L |

| 37 | Leucine | E |

| 38 | Glutamic Acid | F |

| 39 | Phenylalanine | F |

Zinc Coordination Sphere and Ligand Interactions within the Peptide Complex

Cortropin Zinc ACTH is a complex where the corticotropin peptide interacts with a zinc ion. nih.gov The complex is identified as Corticotropin-Zinc Hydroxide (B78521), indicating the components involved are the peptide, a zinc ion, and a hydroxide group. nih.gov In biological and chemical systems, zinc ions typically coordinate with specific amino acid side chains. The most common coordinating residues are histidine, glutamate (B1630785), aspartate, and cysteine.

Based on the primary sequence of ACTH, several potential residues could serve as ligands for the zinc ion. The imidazole (B134444) ring of histidine, the carboxylate groups of glutamate and aspartate, and potentially the N-terminal amino group or C-terminal carboxylate group are all candidates for forming the coordination sphere around the zinc ion.

| Residue Type | Position(s) in Sequence | Potential Coordinating Group |

|---|---|---|

| Histidine | 6 | Imidazole ring |

| Glutamic Acid | 5, 28, 30, 33, 38 | Carboxylate side chain |

| Aspartic Acid | 29 | Carboxylate side chain |

The precise geometry and set of ligands involved in the this compound complex would require detailed structural analysis, such as X-ray crystallography or advanced spectroscopic methods, to be definitively determined.

Conformational Stability and Flexibility Studies in Research Environments

The stability of peptide hormones like corticotropin is a critical factor in research settings. Lyophilized (freeze-dried) ACTH is stable for several weeks at room temperature, but for long-term storage, it is recommended to keep it desiccated at temperatures below -18°C. prospecbio.com Once reconstituted in a solution, it should be stored at 4°C and is typically stable for 2-7 days. prospecbio.com For extended storage in solution, the addition of a carrier protein like human serum albumin (HSA) or bovine serum albumin (BSA) is often recommended to prevent degradation and adsorption to container surfaces. prospecbio.com

Conformational studies have revealed that ACTH is not a rigid structure but possesses significant flexibility. frontiersin.org Research indicates that the peptide is a linear polypeptide, with the region between residues 10 and 21 exhibiting a particularly flexible conformation. frontiersin.org This flexibility is believed to be functionally important.

Peptide Folding and Unfolding Kinetics in Experimental Systems

The conformational dynamics of ACTH are influenced by its environment. Studies using circular dichroism and magnetic resonance spectroscopy have been employed to analyze its structure. nih.gov While existing in a flexible state in aqueous solution, the peptide can adopt a more ordered structure under certain conditions. frontiersin.org For instance, in a solvent such as trifluoroethanol, a helical structure is induced. frontiersin.org It has been proposed that such a conformational change from a flexible to a more structured state could occur when ACTH binds to its receptor, facilitating an optimal and thermodynamically favorable interaction. frontiersin.org The kinetics of these folding and unfolding events are central to its biological signal transduction.

Influence of Zinc on Secondary and Tertiary Structure

The introduction of a zinc ion into the ACTH peptide to form this compound can be expected to have a significant impact on its conformational stability. While direct studies on the structural influence of zinc on ACTH are not widely detailed, the principles of zinc-protein interactions provide a strong basis for understanding these effects. Zinc ions are known to act as structural elements in many proteins, often by cross-linking different parts of a peptide chain and stabilizing a specific fold. mdpi.com

The binding of zinc to the potential ligand residues identified in section 2.2 (such as Histidine-6 and various glutamate residues) would likely impose constraints on the peptide's backbone. mdpi.com This coordination could reduce the flexibility of the peptide, particularly in the otherwise flexible regions, and stabilize a more defined secondary and tertiary structure. For example, the zinc-induced stabilization might favor the helical conformation that has been observed in specific solvent environments, potentially locking the peptide into a more bioactive form. frontiersin.orgmdpi.com The study of such conformational changes often involves techniques like differential scanning calorimetry to assess changes in thermal stability upon metal binding. mdpi.com

Isotopic Labeling Approaches for Structural Elucidation in Research

Isotopic labeling is a powerful technique used to investigate the structure and dynamics of molecules like this compound. wikipedia.orgcernobioscience.com This method involves replacing one or more atoms in the peptide with their heavier, non-radioactive isotopes, such as Deuterium (²H), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N). cernobioscience.com These labeled molecules are chemically identical to their unlabeled counterparts but can be distinguished using analytical methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). wikipedia.org

This approach is invaluable for studying complex systems. By selectively labeling specific amino acids or segments of the ACTH peptide, researchers can simplify complex spectra and focus on regions of interest. nih.gov For instance, to probe the zinc coordination sphere, one could use residue-specific labeling to introduce ¹³C or ¹⁵N into the histidine or glutamate residues suspected of binding the zinc ion. nih.gov Subsequent NMR analysis could then provide detailed information about the local chemical environment of these specific residues, confirming their role as ligands and characterizing the geometry of the metal-binding site.

Another strategy is segmental labeling, where a whole section of the peptide is isotopically enriched. nih.gov This can help in determining the fold of different domains and understanding how they interact with each other upon zinc binding.

| Isotope | Labeling Approach | Primary Detection Method | Information Gained |

|---|---|---|---|

| ¹³C, ¹⁵N | Uniform or residue-specific labeling during peptide synthesis or recombinant expression. | Nuclear Magnetic Resonance (NMR) | Detailed 3D structure, dynamics, ligand binding sites. |

| ²H (Deuterium) | Replacing hydrogen atoms during synthesis or by exchange in D₂O. | NMR, Mass Spectrometry (MS) | Solvent accessibility, hydrogen bonding patterns. |

| ¹³C, ¹⁵N, ¹⁸O | Stable Isotope Labeling by Amino acids in Cell Culture (SILAC) for expressed proteins. | Mass Spectrometry (MS) | Quantitative proteomics, protein turnover. |

By using these advanced isotopic labeling strategies, researchers can overcome the challenges posed by the flexibility and complexity of the this compound molecule to achieve a detailed structural and dynamic understanding. nih.gov

Synthesis, Purification, and Characterization Methodologies for Research Applications

Solid-Phase Peptide Synthesis Strategies for ACTH Analogues

The production of ACTH and its analogues for research relies heavily on chemical synthesis, most prominently through Solid-Phase Peptide Synthesis (SPPS). nih.govbio-rad-antibodies.com This methodology, pioneered by Bruce Merrifield, revolutionized the way peptides are made, allowing for the efficient and controlled assembly of amino acids into a desired sequence. vapourtec.combiotage.com

The core principle of SPPS involves covalently attaching the first amino acid of the peptide chain (the C-terminal residue) to an insoluble polymer resin. nih.govbachem.com The peptide is then elongated in a stepwise fashion, with each subsequent Nα-protected amino acid being added sequentially. vapourtec.com Each cycle of amino acid addition involves two key steps: the removal (deprotection) of the temporary protecting group from the N-terminus of the growing peptide chain, and the formation of a new peptide bond (coupling) with the next amino acid in the sequence. bachem.com A significant advantage of this method is that excess reagents and by-products are removed by simple filtration and washing of the resin, which streamlines the purification process. biotage.combachem.com

The synthesis is typically carried out from the C-terminus to the N-terminus. nih.gov Two main chemical strategies are employed, distinguished by the type of protecting group used for the α-amino group of the amino acids:

Boc Chemistry: Uses the tert-butyloxycarbonyl (Boc) group, which is removed by treatment with a moderately strong acid like trifluoroacetic acid (TFA). biotage.com

Fmoc Chemistry: Uses the 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is removed under mild basic conditions, typically with piperidine. altabioscience.com

Once the full-length peptide chain is assembled, it is cleaved from the solid support, and all side-chain protecting groups are removed, usually in a single step with a strong acid cocktail containing scavengers to yield the crude peptide. altabioscience.com

Table 1: Generalized Cycle of Solid-Phase Peptide Synthesis (SPPS)

| Step | Description | Purpose |

|---|---|---|

| 1. Deprotection | Removal of the temporary Nα-protecting group (e.g., Fmoc or Boc) from the resin-bound peptide. | To expose the N-terminal amine for the next coupling reaction. |

| 2. Washing | Rinsing the resin with suitable solvents. | To remove excess deprotection reagents and by-products. |

| 3. Coupling | Addition of the next Nα-protected amino acid, activated by a coupling reagent. | To form a new peptide bond and extend the peptide chain. |

| 4. Washing | Rinsing the resin with suitable solvents. | To remove excess activated amino acid and coupling by-products. |

| Repeat | Steps 1-4 are repeated until the desired peptide sequence is fully assembled. | Stepwise elongation of the peptide. |

| Final Cleavage | Treatment with a strong acid cocktail. | To release the completed peptide from the resin and remove all permanent side-chain protecting groups. |

Post-Synthetic Modification and Zinc Complexation Techniques

Following the synthesis and purification of the ACTH peptide, the formation of Cortropin Zinc ACTH requires a post-synthetic modification step involving complexation with zinc. This process creates a suspension of a zinc-peptide complex, such as corticotropin (B344483) zinc hydroxide (B78521) or phosphate (B84403). oup.comnih.govnih.gov

The complexation is typically achieved by precipitating the ACTH peptide from an aqueous solution with a zinc salt at a pH near neutrality. oup.com For instance, an acidic solution of the purified ACTH peptide can be mixed with a buffer solution containing a zinc salt (e.g., zinc acetate, zinc chloride) and a precipitating agent like trisodium (B8492382) phosphate or sodium hydroxide. oup.comgoogle.com This reaction causes the formation of an insoluble ACTH-zinc complex which precipitates out of the solution. oup.com The resulting product is a suspension, where the peptide is protected within the zinc complex. This complexation with zinc hydroxide or a similar salt protects the ACTH peptide from degradation by serum enzymes. oup.com Zinc hydroxide itself is an amphoteric substance, capable of reacting with both acids and bases. youtube.com

Chromatographic Purification Methods for Research-Grade Material

Crude synthetic peptides contain a variety of impurities, including truncated sequences, deletion sequences, and incompletely deprotected peptides. waters.com Therefore, rigorous purification is essential to obtain research-grade material. Chromatographic techniques are the primary methods used for this purpose. springernature.com

High-Performance Liquid Chromatography (HPLC) in Research

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for the purification and analysis of synthetic peptides like ACTH. altabioscience.comspringernature.com Specifically, reversed-phase HPLC (RP-HPLC) is the most common mode used.

In RP-HPLC, the separation is based on the hydrophobic character of the peptide. The crude peptide mixture is loaded onto a column packed with a nonpolar stationary phase (typically silica (B1680970) particles modified with C8 or C18 alkyl chains). The peptides are then eluted using a mobile phase gradient of increasing organic solvent (commonly acetonitrile) in water. altabioscience.com An ion-pairing agent, such as trifluoroacetic acid (TFA), is usually added to the mobile phase to improve peak shape and resolution. springernature.com More hydrophobic peptides interact more strongly with the stationary phase and thus require a higher concentration of the organic solvent to elute. This allows for the effective separation of the full-length target peptide from more hydrophilic (e.g., truncated) or more hydrophobic (e.g., incompletely deprotected) impurities.

Table 2: Typical Parameters for RP-HPLC Purification of ACTH Analogues

| Parameter | Description/Typical Value | Purpose |

|---|---|---|

| Column | C8 or C18 bonded silica, 5-10 µm particle size | Provides a nonpolar stationary phase for hydrophobic interaction. |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | Aqueous component of the mobile phase; TFA acts as an ion-pairing agent. |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | Organic modifier; increasing its concentration elutes the peptides. |

| Gradient | Linear gradient of increasing %B over 30-60 minutes | To selectively elute peptides based on their hydrophobicity. |

| Detection | UV absorbance at 215-220 nm | Detects the peptide bonds, allowing for monitoring of all peptide species. |

| Flow Rate | Dependent on column diameter (analytical vs. preparative scale) | Controls the speed of the separation. |

Size-Exclusion Chromatography (SEC) for Aggregate Analysis

Protein and peptide aggregation is a critical quality attribute to monitor, as aggregates can affect the compound's properties. chromatographyonline.comnih.gov Size-Exclusion Chromatography (SEC) is the preferred method for detecting and quantifying soluble aggregates. chromatographyonline.commdpi.com

SEC separates molecules based on their hydrodynamic size in solution. nih.gov The chromatography column is packed with a porous material. Larger molecules, such as dimers and higher-order aggregates, cannot enter the pores (or enter only a small fraction of them) and thus travel through the column more quickly, eluting first. chromatographyonline.com Smaller molecules, like the desired monomeric peptide, can diffuse into the pores, leading to a longer path through the column and a later elution time. chromatographyonline.com This technique is typically performed under non-denaturing, physiological conditions to assess the native state of the peptide in solution. It is a valuable tool for ensuring the purity and quality of the final research-grade material by confirming the absence of undesirable high-molecular-weight species. nih.govyoutube.com

Spectroscopic and Spectrometric Characterization in Academic Research

After purification, the identity, structure, and purity of the ACTH analogue must be confirmed. Mass spectrometry is used to verify the correct molecular weight and amino acid sequence. In parallel, spectroscopic techniques are employed to analyze the higher-order structure and conformation of the peptide.

Circular Dichroism (CD) Spectroscopy for Conformational Analysis

Circular Dichroism (CD) spectroscopy is a powerful technique for studying the secondary structure of peptides and proteins in solution. nih.govlibretexts.org The method is based on the differential absorption of left- and right-circularly polarized light by chiral molecules. wikipedia.org Since the peptide bond is inherently chiral, its arrangement into ordered structures like α-helices, β-sheets, and β-turns gives rise to characteristic CD spectra. libretexts.orglibretexts.org

Research has shown that the conformation of ACTH is highly dependent on its environment. nih.gov In a simple aqueous solution, ACTH and its fragments often exhibit a spectrum characteristic of a "random" or unordered coil. nih.gov However, in less polar solvents, such as trifluoroethanol, the peptide can undergo a conformational change to adopt a more ordered, α-helical structure. nih.gov CD spectroscopy is the ideal tool to monitor these conformational transitions, providing valuable insight into the structural plasticity of the molecule which may be relevant to its biological interactions. libretexts.org

Table 3: Characteristic Far-UV CD Signals for Protein Secondary Structures

| Secondary Structure | Wavelength of Strong Negative Band(s) (nm) | Wavelength of Strong Positive Band(s) (nm) |

|---|---|---|

| α-Helix | 222, 208 | ~193 |

| β-Sheet | ~218 | ~195 |

| Random Coil | ~195 | N/A (Weak positive band >210 nm) |

| β-Turn | Varies with turn type, often weak bands | Varies with turn type |

Source: Adapted from information in chemistry and biophysics literature. libretexts.orglibretexts.org

Mass Spectrometry (MS) for Peptide Sequence Verification and Zinc Stoichiometry

Mass spectrometry is an indispensable tool for the characterization of the Corticotropin Zinc ACTH complex. It provides critical data on the molecular weight of the peptide, confirms its amino acid sequence, and determines the binding stoichiometry of zinc to the ACTH molecule. High-resolution techniques such as Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS are commonly employed. nih.gov

For analysis, the corticotropin-zinc complex is carefully prepared. This may involve incubating the ACTH peptide with a zinc salt like zinc sulfate, often at a specific molar ratio and pH to facilitate complex formation. nih.gov In ESI-MS, the complex is typically dissolved in an appropriate solvent system, such as aqueous ammonium (B1175870) acetate, to preserve the non-covalent interactions during ionization. nih.gov For MALDI-TOF analysis, the sample is co-crystallized with a suitable matrix, like α-cyano-4-hydroxycinnamic acid (HCCA), on a target plate. nih.gov

The resulting mass spectrum can confirm the formation of the complex. A successful complexation is indicated by the appearance of ion peaks corresponding to the mass of the ACTH peptide plus the mass of one or more zinc ions, adjusted for the charge state. For instance, the detection of a singly charged [M+Zn-H]⁺ ion, where M is the ACTH peptide, provides clear evidence of a 1:1 peptide-zinc complex. nih.gov The isotopic pattern of these peaks is also characteristic, as it will reflect the natural isotopic abundance of zinc, further confirming its presence in the complex. researchgate.net

Peptide Sequence Verification: Tandem mass spectrometry (MS/MS) is used to verify the amino acid sequence of ACTH within the complex. In this technique, the specific ion corresponding to the ACTH-zinc complex is selected and subjected to fragmentation through methods like collision-induced dissociation (CID). nih.gov The fragmentation pattern produces a series of b- and y-ions, which are characteristic of the peptide backbone. Analysis of the mass differences between these fragment ions allows for the reconstruction of the amino acid sequence. nih.gov Furthermore, the fragmentation data can reveal the specific binding sites of the zinc ion, as certain fragments may retain the zinc atom, indicating the location of coordinating residues such as histidine. nih.gov

Zinc Stoichiometry Determination: The stoichiometry of the complex (the ratio of ACTH to zinc) is determined by analyzing the different ion species present in the mass spectrum. ESI-MS is particularly well-suited for this, as it is a soft ionization technique that can preserve non-covalent complexes. researchgate.netnih.gov By observing the mass-to-charge ratios of the detected ions, researchers can identify species corresponding to the free peptide, a 1:1 complex, and potentially higher-order complexes (e.g., 1:2 or 2:1 ACTH:Zinc). The relative intensities of these peaks can provide semi-quantitative information about the prevalence of each species under specific solution conditions. nih.gov

Table 1: Representative Mass Spectrometry Data for Peptide-Zinc Complex Analysis

| Parameter | Technique | Observation | Interpretation |

| Complex Detection | ESI-MS | Detection of [M+H+Zn²⁺]³⁺ and [M+Zn²⁺]²⁺ ions. researchgate.net | Confirms the formation of a stable complex between the peptide (M) and a zinc ion in solution. |

| Stoichiometry | ESI-MS | Predominant signal for [M+Zn-H]⁺. nih.gov | Indicates a 1:1 binding stoichiometry between the peptide and zinc ion under the tested conditions. |

| Sequence Fragment | MALDI-TOF-MS/MS (CID) | Fragmentation of the [M+Zn-H]⁺ parent ion. | Generates b- and y-ions that allow for the confirmation of the peptide's amino acid sequence. |

| Binding Site | MALDI-TOF-MS/MS (CID) | Intense fragment ion signal corresponding to a metal-binding fragment (e.g., a histidine-rich region) that retains the zinc ion. nih.gov | Identifies the specific region or amino acid residues within the peptide that are responsible for coordinating the zinc ion. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to determine the three-dimensional structure of the Corticotropin Zinc ACTH complex in solution. It provides detailed, atom-level information about the peptide's conformation and the specific residues involved in zinc coordination.

The analysis typically begins with obtaining a sample of the ACTH peptide. For more detailed structural studies, especially those involving 2D heteronuclear NMR, the peptide may need to be isotopically labeled with ¹⁵N and/or ¹³C. wikipedia.org The complex is then formed in solution by the controlled addition of a zinc salt, such as ZnCl₂. researchgate.net

NMR Titration for Binding Site Identification: One of the primary NMR methods used is titration, where one-dimensional (1D) ¹H or two-dimensional (2D) spectra are recorded as the zinc concentration is incrementally increased. nih.govresearchgate.net The addition of zinc causes perturbations in the chemical shifts of the protons and other nuclei located at or near the zinc-binding site. st-andrews.ac.uk By tracking these chemical shift perturbations (CSPs), researchers can precisely map the amino acid residues that interact with the zinc ion. Residues like histidine, aspartate, and glutamate (B1630785) are common zinc ligands in peptides.

2D NMR for Structural Elucidation: To build a detailed 3D model of the complex, a suite of 2D NMR experiments is employed.

HSQC (Heteronuclear Single Quantum Coherence): The ¹H-¹⁵N HSQC experiment is particularly informative for labeled proteins. It produces a spectrum with one peak for each N-H bond in the peptide backbone. wikipedia.org The binding of zinc induces significant changes in the position of specific peaks, providing a clear fingerprint of the interaction site. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close to each other in space (typically < 5 Å), regardless of whether they are close in the primary sequence. The resulting NOE cross-peaks are used to generate distance restraints that are crucial for calculating the tertiary structure of the peptide. mdpi.com

COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy): These experiments identify protons that are connected through covalent bonds within an amino acid residue, aiding in the assignment of all proton signals in the spectrum.

The data from these experiments—chemical shift assignments, CSPs, and distance restraints from NOESY—are used as input for computational software programs. These programs calculate an ensemble of structures that are consistent with the experimental NMR data, yielding a high-resolution 3D model of the this compound complex in solution. biorxiv.org This structural information is vital for understanding how zinc binding might stabilize a particular conformation of ACTH, which in turn relates to its biological activity and prolonged action.

Table 2: Common NMR Experiments for Studying Corticotropin-Zinc Complex Structure

| NMR Experiment | Information Provided | Purpose in this compound Analysis |

| 1D ¹H Titration | Chemical shift changes of protons upon ligand addition. researchgate.net | Rapidly identifies amino acid residues affected by zinc binding. |

| 2D ¹H-¹⁵N HSQC | Correlation of amide proton and nitrogen chemical shifts. wikipedia.org | Provides a sensitive "fingerprint" of the peptide backbone; CSPs precisely map the zinc interaction site. |

| 2D NOESY | Through-space correlations between protons (< 5 Å). mdpi.com | Generates inter-proton distance restraints essential for calculating the 3D solution structure of the complex. |

| 2D COSY/TOCSY | Through-bond correlations between protons within a spin system (amino acid). | Facilitates the complete assignment of proton resonances for all amino acids in the peptide sequence. |

Mechanistic Investigations at the Molecular and Cellular Levels

Receptor Binding Kinetics and Affinity in In Vitro Systems

The initial and most specific event in ACTH action is its binding to a cell surface receptor. This interaction is characterized by high specificity and affinity, which are essential for its targeted physiological effects.

The melanocortin system consists of five G protein-coupled receptors (MC1R through MC5R). nih.gov Adrenocorticotropic hormone is unique in that it is the only endogenous ligand capable of binding to and activating all five melanocortin receptors, though it is the sole natural agonist for the melanocortin-2 receptor (MC2R), also known as the ACTH receptor. mdpi.comwikipedia.org This receptor is primarily expressed in the adrenal cortex and is the principal mediator of ACTH's steroidogenic effects. wikipedia.org

The specificity of ACTH for MC2R is profound. Other melanocortin peptides, such as α-, β-, or γ-melanocyte-stimulating hormone (MSH), cannot bind to the MC2R. nih.gov This high degree of ligand specificity is critical for the precise regulation of the hypothalamic-pituitary-adrenal axis. For ACTH to bind effectively and for the MC2R to be correctly expressed on the cell surface, the presence of a crucial accessory protein, the melanocortin-2 receptor accessory protein (MRAP), is absolutely required. wikipedia.orgnih.gov In the absence of MRAP, the MC2R is retained within the endoplasmic reticulum and degraded. nih.gov

In vitro binding assays using adrenocortical cell lines have demonstrated that ACTH binds to the MC2R with very high affinity. Studies have reported dissociation constant (Kd) values in the picomolar to low nanomolar range, underscoring the potent interaction between the hormone and its receptor. nih.govoup.com

Table 1: ACTH Binding Affinity and Receptor Specificity

| Receptor Subtype | Endogenous Ligands | ACTH Binding Affinity (Kd) | Key Accessory Protein | Primary Location |

|---|---|---|---|---|

| MC1R | α-MSH, ACTH | Lower affinity than MC2R | None | Melanocytes |

| MC2R | ACTH only | ~130 pM nih.gov | MRAP nih.gov | Adrenal Cortex |

| MC3R | γ-MSH, α-MSH, ACTH | Lower affinity than MC2R | Not required | CNS, Peripheral Tissues |

| MC4R | β-MSH, α-MSH, ACTH | Lower affinity than MC2R | Not required | CNS |

| MC5R | α-MSH, ACTH | Lower affinity than MC2R | Not required | Exocrine Glands |

This table provides a summary of receptor binding characteristics based on available research. Kd values can vary based on experimental systems.

The binding of ACTH to the MC2R-MRAP complex is a dynamic process that induces significant conformational changes in the receptor, which is the crucial step for initiating intracellular signaling. The ACTH peptide contains distinct domains: a "message" sequence (His-Phe-Arg-Trp) shared with other melanocortins that is fundamental for receptor activation, and an "address" sequence (Lys-Lys-Arg-Arg-Pro) that is vital for specific and high-affinity binding to MC2R. nih.gov

Upon binding, ACTH triggers a rapid conformational change in the MC2R-MRAP complex. nih.gov Studies using Bioluminescence Resonance Energy Transfer (BRET) have visualized these changes in living cells. The binding of ACTH enhances the BRET signal between MC2R homodimers and between MC2R and MRAP, indicating a change in the relative orientation or distance between these components. nih.gov This ligand-induced structural rearrangement is thought to "unlock" the receptor, exposing intracellular domains that can then interact with and activate downstream G proteins. nih.govnih.gov

Intracellular Signaling Pathways and Second Messenger Systems

Once the MC2R is activated, it functions as a molecular switch, transducing the extracellular hormonal signal into intracellular messages carried by second messenger systems. The "Cortropin Zinc" formulation does not alter this fundamental pathway, though zinc itself can modulate certain enzymatic activities within the cell. google.comnih.gov

The MC2R is canonically coupled to the heterotrimeric Gs protein. nih.govnih.gov Upon ACTH-induced activation, the Gαs subunit of the G protein dissociates, binds GTP, and activates the enzyme adenylyl cyclase. numberanalytics.comyoutube.com This enzyme catalyzes the conversion of ATP into the key second messenger, cyclic adenosine (B11128) monophosphate (cAMP). frontiersin.orgfrontiersin.org

The response is rapid, with intracellular cAMP levels rising significantly within minutes of ACTH stimulation. nih.gov This increase in cAMP is a direct and quantifiable consequence of MC2R activation. Research has shown that ACTH stimulates adenylyl cyclase activity with an EC50 (the concentration required to elicit a half-maximal response) of approximately 1 nM in adrenocortical cells, which correlates well with its binding affinity. oup.com The divalent cation zinc has been shown in some experimental systems to inhibit adenylyl cyclase, suggesting a potential modulatory role, though the primary driver of cAMP production remains ACTH stimulation. nih.govnih.gov

The primary intracellular effector of cAMP is cAMP-dependent protein kinase, or Protein Kinase A (PKA). frontiersin.orgfrontiersin.org PKA is a tetramer consisting of two regulatory subunits and two catalytic subunits. The binding of cAMP to the regulatory subunits causes a conformational change that releases the active catalytic subunits. nih.govfrontiersin.org

These freed PKA catalytic subunits then phosphorylate a multitude of downstream protein targets on serine and threonine residues, altering their activity and leading to the characteristic cellular responses to ACTH. nih.govresearchgate.net Key downstream targets of PKA in adrenocortical cells include:

CREB (cAMP Response Element-Binding Protein): Phosphorylation of CREB by PKA allows it to bind to specific DNA sequences (cAMP response elements) in the promoter regions of target genes, thereby activating their transcription. frontiersin.orgresearchgate.net This is a crucial part of the long-term, chronic response to ACTH, leading to increased synthesis of steroidogenic enzymes. frontiersin.org

Steroidogenic Acute Regulatory (StAR) Protein: PKA phosphorylates the StAR protein, which is a critical step in the acute (rapid) steroidogenic response. frontiersin.org Phosphorylation enhances StAR's activity, which involves facilitating the transport of cholesterol—the precursor for all steroid hormones—from the outer to the inner mitochondrial membrane. nih.gov

Other Kinases and Signaling Proteins: ACTH-induced PKA activation can also lead to the phosphorylation and activation of other signaling molecules, such as members of the MAPK pathway and mTOR. researchgate.netnih.gov Zinc has also been reported to modulate the activity of various protein kinases, including PKC and MAPKs, indicating complex cross-talk between signaling pathways. nih.govnih.gov

Table 2: Key Downstream Targets of PKA in ACTH Signaling

| Target Protein | Function | Effect of PKA Phosphorylation |

|---|---|---|

| CREB | Transcription Factor | Activation, leading to increased transcription of steroidogenic enzyme genes. researchgate.net |

| StAR Protein | Cholesterol Transport | Enhanced activity, increasing cholesterol delivery to mitochondria for steroid synthesis. frontiersin.org |

| Hormone-Sensitive Lipase | Lipid Metabolism | Activation, mobilizing cholesterol from lipid stores. frontiersin.org |

| mTOR/S6K1/rpS6 | Protein Synthesis/Cell Growth | Activation, involved in long-term trophic effects of ACTH. researchgate.net |

| BAD | Pro-apoptotic Protein | Inactivation (via phosphorylation), promoting cell survival. researchgate.net |

While the cAMP/PKA pathway is central, ACTH signaling also involves significant modulation of intracellular calcium (Ca²⁺) levels and ion channel activity. researchgate.netresearchgate.net Rather than being a primary second messenger, the increase in intracellular Ca²⁺ largely appears to be a consequence of the initial cAMP signal. researchgate.net

ACTH stimulation leads to the inhibition of certain potassium (K⁺) channels, specifically a background "leak" channel identified as TREK-1. nih.govrupress.orgnih.gov The inhibition of this outward K⁺ current causes the cell membrane to depolarize. researchgate.netnih.gov This change in membrane potential triggers the opening of voltage-gated Ca²⁺ channels (primarily T-type and L-type), allowing an influx of extracellular Ca²⁺ into the cell. researchgate.netresearchgate.netfrontiersin.org

This influx of Ca²⁺ acts as another crucial intracellular signal that works synergistically with the cAMP/PKA pathway to stimulate steroidogenesis. frontiersin.orgfrontiersin.org Furthermore, the L-type Ca²⁺ channel itself can be a target of PKA phosphorylation, which potentiates its activity and enhances Ca²⁺ influx, creating a positive feedback loop. researchgate.net The role of zinc in this context is also noteworthy, as zinc ions are known to be potent allosteric modulators of a wide variety of ion channels, including K⁺ and Ca²⁺ channels, although its specific role within the "Cortropin Zinc" formulation on these channels requires further elucidation. nih.govdntb.gov.ua

Gene Expression and Transcriptional Regulation Studies in Cultured Cells

Adrenocorticotropic hormone (ACTH) is a primary regulator of steroidogenesis in the adrenal cortex, controlling the synthesis of crucial hormones like cortisol. nih.govclevelandclinic.org The binding of ACTH to its receptor, the melanocortin 2 receptor (MC2R), on the surface of adrenal cells initiates a signaling cascade. frontiersin.orgresearchgate.net This process activates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). frontiersin.orgnih.gov PKA then phosphorylates various transcription factors, which are proteins that control the rate of transcription of genetic information from DNA to messenger RNA. frontiersin.orgresearchgate.net This cascade of events ultimately directs the expression of genes essential for steroid hormone production. frontiersin.org

The chronic, or long-term, response to ACTH involves a coordinated increase in the transcription of genes that encode for steroidogenic enzymes. frontiersin.orgnih.gov This ensures the adrenal gland can maintain an optimal capacity for steroid production. pnas.org Studies in cultured bovine adrenocortical cells have shown that ACTH controls the expression of these genes at the transcriptional level. pnas.org This action is thought to be mediated by rapidly turning over protein factors that are synthesized in response to ACTH stimulation. pnas.org

Microarray and RNA-Seq Analysis of Target Gene Expression

High-throughput screening technologies like microarray and RNA-sequencing (RNA-Seq) have provided a global view of the genetic landscape altered by ACTH stimulation in adrenal cells. These studies have been crucial in identifying not only well-established steroidogenic genes but also novel targets that may play a role in adrenal function. nih.govnih.gov

In one key study using primary cultures of human adult adrenal cells, microarray analysis was performed after 48 hours of treatment with ACTH. nih.gov The results revealed a significant upregulation of numerous genes. Notably, all the enzymes involved in the production of cortisol showed increased expression, with CYP17 experiencing a remarkable 32-fold increase. nih.gov This confirms that a sustained presence of ACTH, such as that provided by a long-acting formulation like Cortropin Zinc ACTH, potently enhances the steroid-producing capacity of adrenal cells by boosting the expression of necessary enzymes. nih.gov

A similar study comparing adult and fetal adrenal cells found that ACTH treatment for 48 hours led to a more than four-fold increase in 30 adult adrenal genes and 84 fetal adrenal genes, with 20 of these genes being common to both. bioscientifica.com Among these were genes for six steroid biosynthesis enzymes and the ACTH receptor itself (MC2R) along with its accessory protein (MRAP). nih.govbioscientifica.com

Temporally resolved RNA-Seq on primary human adrenocortical cells has further detailed the dynamics of this gene expression. nih.gov These studies recapitulate the findings from microarrays, showing that ACTH induces a robust and time-dependent gene expression response required for steroidogenesis. nih.govmdpi.com

Below is an interactive data table summarizing key genes regulated by ACTH in cultured human adrenal cells, based on microarray data.

| Gene | Fold Change (approx.) | Function | Reference |

| CYP17A1 | >32 | Steroid 17-alpha-hydroxylase/17,20 lyase | nih.gov |

| MC2R | >12 | ACTH Receptor | nih.gov |

| CYP11A1 | >4 | Cholesterol side-chain cleavage enzyme | nih.gov |

| StAR | >4 | Steroidogenic Acute Regulatory Protein | nih.gov |

| MRAP | >4 | Melanocortin 2 Receptor Accessory Protein | nih.gov |

| CYP21A2 | >4 | Steroid 21-hydroxylase | frontiersin.org |

| HTR2B | < -4 | Serotonin Receptor 2B (downregulated) | nih.gov |

This table represents a selection of genes significantly affected by ACTH treatment in vitro. The fold changes are approximate values derived from published studies.

Promoter Reporter Assays for Transcriptional Activity

Promoter reporter assays are a fundamental tool for dissecting how a specific signaling molecule like ACTH activates the transcription of a target gene. nih.gov These assays typically involve linking the promoter region of a gene of interest (the "on-switch" for the gene) to a "reporter" gene that produces a measurable signal, such as luciferase. nih.gov When cells containing this construct are stimulated, the activity of the promoter can be quantified by measuring the reporter's signal.

The transcriptional regulation of steroidogenic genes by ACTH is largely dependent on the action of specific transcription factors, such as Steroidogenic Factor 1 (SF-1) and cAMP Response Element-Binding Protein (CREB). frontiersin.orgresearchgate.net The promoters of many steroidogenic genes, including CYP11A1, CYP17A1, and CYP21A2, contain binding sites for these factors. frontiersin.org

For example, studies have shown that the ACTH-regulated expression of the CYP21A2 gene, which is critical for cortisol production, requires the binding of SF-1 to its promoter. frontiersin.org Similarly, the human CYP11B2 gene, responsible for mineralocorticoid production, is regulated by ACTH via an SF-1 binding site and a cAMP response element (CRE) in its promoter. nih.gov

Chromatin immunoprecipitation (ChIP) assays, often used in conjunction with promoter analysis, have demonstrated that ACTH stimulation leads to a dynamic, cyclic pattern of transcription factor assembly on the promoter of the MC2R gene itself. nih.gov This suggests a sophisticated, time-dependent regulation of gene expression orchestrated by the ACTH signaling cascade. nih.gov The prolonged signaling expected from this compound would likely sustain these transcriptional activation events over an extended period.

Cellular Localization and Internalization Mechanisms in Research Models

The action of ACTH begins at the cell surface. The ACTH receptor (MC2R) is a G protein-coupled receptor (GPCR) located on the plasma membrane of adrenal cortex cells. wikipedia.orgmedlineplus.gov For the receptor to be correctly positioned on the cell surface and to be functional, it requires the presence of a crucial accessory protein known as melanocortin-2 receptor accessory protein-1 (MRAP1). wikipedia.org Without MRAP, the receptor is degraded within the cell in the endoplasmic reticulum and never reaches the membrane to bind with ACTH. wikipedia.org

Upon binding ACTH, the receptor-ligand complex initiates the intracellular signaling cascade. frontiersin.orgnih.gov Like many GPCRs, the ACTH receptor system is also subject to desensitization and internalization. Following prolonged stimulation, the receptor-ligand complex is often internalized into the cell. This process can serve to attenuate the signal or to initiate different downstream signaling events from intracellular compartments like endosomes. While the precise internalization pathways for MC2R are still under investigation, this mechanism is a common feature of GPCR regulation.

In the broader context of the body, ACTH-containing neuronal cell bodies are found exclusively in the arcuate nucleus of the human hypothalamus, with nerve fibers distributed widely throughout the hypothalamus. nih.gov However, at the cellular level of the adrenal cortex, the key localization is the plasma membrane where the hormone exerts its primary effects. wikipedia.org

Comparative Analysis of this compound vs. Unmodified ACTH in Molecular Mechanisms

The primary distinction between this compound and unmodified ACTH lies in their pharmacokinetic profiles, which in turn influences their molecular and cellular effects over time. This compound is a long-acting preparation, designed to provide sustained levels of ACTH. nih.gov

Unmodified ACTH:

Signaling Duration: Elicits a rapid and transient response. frontiersin.org In vitro, constant stimulation with unmodified ACTH can lead to receptor desensitization and a subsequent decrease in responsiveness over time. nih.gov

Gene Expression: Induces a pulsatile pattern of steroidogenic gene transcription. The initial burst of signaling leads to a significant increase in the transcription of genes like those for StAR and various cytochrome P450 enzymes. nih.gov

This compound:

Signaling Duration: The formulation of ACTH with zinc creates a repository effect, allowing for the slow release of the hormone and prolonged stimulation of the MC2R. This sustained signaling is hypothesized to maintain the activation of the cAMP/PKA pathway for an extended duration.

Gene Expression: The continuous stimulation provided by a long-acting formula is expected to promote the chronic effects of ACTH more effectively. frontiersin.org This includes maintaining elevated levels of transcription for steroidogenic enzymes, thereby ensuring a sustained capacity for steroid hormone production. nih.gov The zinc component itself may also have direct cellular effects, as some studies have indicated that zinc can influence adrenal steroidogenesis and ACTH secretion, although these mechanisms are complex and not fully elucidated. nih.govnih.govnih.gov For instance, some research suggests zinc can acutely inhibit cortisol secretion, while other studies in pituitary cell lines show it can promote ACTH secretion. nih.govnih.gov This highlights the intricate interplay of the components in such formulations.

In essence, while the fundamental molecular mechanism—binding to MC2R and activating the cAMP/PKA pathway—is identical for the active ACTH moiety in both preparations, the zinc formulation transforms the temporal dynamics of this interaction. This leads to a more sustained transcriptional activation of target genes, which is the intended therapeutic advantage of a long-acting preparation.

Preclinical in Vitro and in Vivo Model Systems for Mechanistic Research

Cell Culture Models for Receptor Activation and Signaling Studies

Cell culture models provide a simplified and highly controlled environment to study the direct effects of Cortropin Zinc ACTH on specific cell types, particularly focusing on receptor binding, downstream signaling cascades, and functional cellular responses.

Adrenal cell lines are fundamental tools for investigating the primary endocrine function of ACTH: the stimulation of steroid hormone synthesis (steroidogenesis). The mouse Y1 adrenal tumor cell line is a classic model used for dissecting the mechanisms of ACTH action. bohrium.com While some Y1 variants may be unresponsive to ACTH, others are used extensively to study the roles of cyclic AMP (cAMP) and protein kinase A in adrenal function. bohrium.commdpi.com Another important model is the human NCI-H295R cell line, which is capable of producing various steroids and is used to study the regulation of steroid-metabolizing enzymes. bohrium.comtohoku.ac.jp

When studying a long-acting formulation like this compound, these cell lines are invaluable for examining the consequences of prolonged melanocortin 2 receptor (MC2R) activation. Researchers can assess the dynamics of steroidogenic enzyme gene expression, such as Cytochrome P450 17A1 (CYP17A1), and the sustained production of corticosteroids like cortisol and corticosterone over extended periods. mdpi.comnih.gov For instance, studies have shown that ACTH treatment in primary adult adrenal cell cultures leads to a significant increase in cortisol production, which can be quantified using methods like liquid chromatography/tandem mass spectrometry (LC-MS/MS). nih.govnih.gov A 64-fold increase in cortisol production has been observed following ACTH treatment in such cultures. nih.gov

Table 1: Adrenal Cell Lines in ACTH Research

| Cell Line | Origin | Key Characteristics | Research Application for this compound |

|---|---|---|---|

| Y1 | Mouse Adrenal Tumor | Produces corticosterone; used to study cAMP-dependent pathways. bohrium.comumanitoba.ca | Analysis of sustained receptor activation and long-term effects on steroidogenic pathways. |

| NCI-H295R | Human Adrenocortical Carcinoma | Produces a wide range of steroids including cortisol and androgens. bohrium.comtohoku.ac.jp | Investigation of prolonged regulation of human steroidogenic enzyme expression and global steroid profiles. |

| ATC1 / ATC7 | Transgenic Mouse Adrenocortical Tumor | Synthesize and secrete corticosterone in response to ACTH. mdpi.com | Mechanistic and functional studies on the regulation of the steroidogenic pathway under sustained stimulation. |

Beyond its adrenal effects, ACTH has direct actions within the central nervous system (CNS). nih.gov Neuronal cell lines are employed to investigate these extra-adrenal, neurotrophic, and neuroendocrine functions. While research directly utilizing this compound in these models is specific, the utility of such models can be inferred from studies on ACTH. For example, the murine pituitary cell line AtT-20, which produces ACTH, is used to study the feedback mechanisms regulating ACTH secretion. nih.govfrontiersin.org Studies with AtT-20 cells have shown that glucocorticoids can suppress the expression of somatostatin receptor subtype 2 (SSTR2), an effect that can be reversed by glucocorticoid receptor antagonists. frontiersin.org

Neuronal cell lines expressing melanocortin receptors (MCRs) can be used to explore how sustained activation by a long-acting ACTH formulation might influence neuronal survival, differentiation, and synaptic plasticity. xiahepublishing.com These models allow for the precise measurement of changes in gene expression, protein synthesis, and signaling pathways, such as the cAMP-PKA pathway, which are crucial for the neurotrophic effects of melanocortins. mdpi.com Human neuronal cell lines like SH-SY5Y are well-established models for studying the mechanisms of neurotoxicity and neuroprotection and could be adapted to explore the direct neuronal effects of prolonged ACTH exposure. mdpi.com

Primary Cell Isolations for Ex Vivo Mechanistic Investigations

Primary cells, isolated directly from animal or human tissues, offer a model that more closely recapitulates the physiological state of cells in vivo compared to immortalized cell lines.

Primary cultures of adrenocortical cells are a critical tool for studying steroidogenesis. tohoku.ac.jp These cells, isolated from the distinct zones of the adrenal cortex, retain their ability to respond to ACTH with a robust steroidogenic output. tohoku.ac.jpnih.gov Studies using isolated rat adrenal cells have been instrumental in demonstrating the relationship between ACTH stimulation, cAMP production, and steroid biosynthesis. nih.gov

Research has shown that in vivo treatment with long-acting ACTH preparations leads to profound functional changes in isolated adrenocortical cells studied ex vivo. nih.gov For example, long-term ACTH treatment in rats resulted in elevated plasma corticosterone levels, but a significant decrease in the basal aldosterone and corticosterone output from isolated zona glomerulosa cells. nih.gov Furthermore, these cells became unresponsive to subsequent ACTH stimulation in vitro, indicating a state of desensitization or functional alteration due to prolonged prior exposure. nih.gov

Table 2: Effect of In Vivo ACTH Treatment on In Vitro Steroid Output from Isolated Rat Zona Glomerulosa Cells

| Treatment Group | Plasma Corticosterone (In Vivo) | Basal Aldosterone Output (In Vitro) | Responsiveness to ACTH (In Vitro) |

|---|---|---|---|

| Control | Normal | Normal | Responsive |

| Long-term ACTH | Elevated nih.gov | Significantly Decreased (up to 92% diminution) nih.gov | Unresponsive nih.gov |

The regulation of the hypothalamic-pituitary-adrenal (HPA) axis involves a negative feedback loop where adrenal glucocorticoids inhibit the release of corticotropin-releasing hormone (CRH) from the hypothalamus. nih.govteachmephysiology.com Hypothalamic explants, which are sections of hypothalamic tissue maintained in culture, provide an excellent model to study the release of neuropeptides like CRH in a preserved neural circuit. nih.gov

This model is particularly relevant for investigating the effects of this compound. The sustained release of ACTH and subsequent prolonged elevation of cortisol are hypothesized to exert a powerful and lasting negative feedback on the hypothalamus. Using hypothalamic explants, researchers can directly measure the release of CRH into the culture medium over time following the introduction of corticosteroids. This allows for the investigation of the long-term suppressive effects of the hormonal environment created by this compound on the central driver of the HPA axis. mdpi.comnih.gov Studies have shown that ghrelin can stimulate CRH release from rat hypothalamic explants, demonstrating the model's utility in studying factors that regulate the HPA axis. nih.gov

Organotypic Slice Cultures for Complex Tissue Interactions

Organotypic slice cultures represent a sophisticated in vitro model that preserves the three-dimensional architecture and cellular diversity of a tissue. nih.govnih.gov This system allows for the study of complex cell-to-cell interactions within a microenvironment that closely mimics the in vivo state.

While specific studies involving this compound in this model are not detailed in the provided context, adrenal or brain slice cultures would be a powerful tool for mechanistic research. An adrenal slice culture, containing cortical cells, chromaffin cells, immune cells, and nerve fibers, could be used to investigate how sustained ACTH stimulation affects not just the steroidogenic cells but also the paracrine interactions within the gland. nih.gov Similarly, organotypic brain slice cultures, for instance from the hippocampus or amygdala, could be employed to study the long-term effects of this compound on neuronal circuits, glial activation, and local neuroendocrine signaling in a structurally intact system, providing insights that cannot be obtained from dissociated cell cultures. nih.govnih.gov

Table of Compounds

| Compound Name |

|---|

| Adrenocorticotropic hormone (ACTH) |

| Aldosterone |

| Androstenedione |

| Corticosterone |

| Corticotropin-releasing hormone (CRH) |

| Cortisol |

| Cyclic AMP (cAMP) |

| Cytochrome P450 17A1 (CYP17A1) |

| Dexamethasone |

| Ghrelin |

| Glucocorticoids |

| 11-deoxycortisol |

| 11β-hydroxyandrostenedione |

| Protein Kinase A |

| Somatostatin |

Animal Models for Investigating Specific Physiological Pathways and Disease Mechanisms (Excluding Human Disease Models and Clinical Efficacy)

Preclinical animal models are indispensable for dissecting the complex physiological pathways and molecular mechanisms regulated by Adrenocorticotropic Hormone (ACTH). These models allow for controlled investigations into the neuroendocrine, cellular, and genetic functions of ACTH signaling, which are not feasible in human subjects.

Rodent Models of Stress Response and Neuroendocrine Regulation

Rodent models are fundamental in understanding the role of ACTH within the hypothalamic-pituitary-adrenal (HPA) axis, the body's primary neuroendocrine system for managing stress. nih.gov The HPA axis is initiated in the paraventricular nucleus of the hypothalamus, which releases corticotropin-releasing factor (CRF). nih.gov CRF stimulates the pituitary gland to secrete ACTH, which in turn acts on the adrenal cortex to induce the production of glucocorticoids like corticosterone in rodents. nih.govjci.org These models have been instrumental in demonstrating how both physical and psychological stressors can provide insights into stress physiology. nih.govresearchgate.net

Different rodent strains can exhibit varied HPA axis responses to stress. For example, studies comparing rat strains have noted differences in ACTH and corticosterone responses to novel environments and other stressors, suggesting a genetic basis for HPA axis reactivity. nih.gov Chronic stress models, such as social isolation in rats, have been shown to cause significant elevations in hypothalamic CRF and plasma ACTH levels after several weeks. nih.gov Similarly, chronic unpredictable stress in male rats can lead to an increased ACTH secretory response to a CRH challenge, indicating a sensitization of the HPA axis. researchgate.net These models are crucial for investigating the mechanisms of HPA axis regulation and dysregulation under sustained stress conditions. nih.govphysiology.org

| Rodent Stress Model | Key Findings on ACTH/HPA Axis Regulation |

| Social Isolation (Rats) | Significant elevations in hypothalamic corticotropin-releasing factor (CRF) and plasma ACTH after 4 weeks of isolation. nih.gov |

| Chronic Unpredictable Stress (Rats) | Increased ACTH secretory response to a CRH challenge, suggesting sensitization of the HPA axis. researchgate.net |

| Forced Swimming / Novel Environment (Mice) | HPA axis is hyporesponsive to stress in late pregnancy, with attenuated ACTH and corticosterone secretion. oup.comoup.com |

| Strain Comparisons (e.g., Lewis vs. Fischer rats) | Demonstrates genetic differences in HPA response; Lewis rats show a reduced ACTH response to various stressors compared to other strains. nih.gov |

Genetic Knockout/Knockin Models for Receptor Function Elucidation

Genetic knockout and knockin models in mice have been pivotal in elucidating the specific functions of the ACTH receptor, known as the melanocortin-2-receptor (MC2R), and its accessory proteins. nih.govwikipedia.org The MC2R is a G protein-coupled receptor that specifically binds ACTH to stimulate glucocorticoid production. wikipedia.orgnih.gov

The development of an Mc2r-knockout (Mc2r−/−) mouse was a significant step in understanding ACTH's role. nih.gov These mice exhibit adrenal insufficiency, with deficiencies in glucocorticoids. Adult MC2R knockout mice have undetectable levels of corticosterone despite high levels of ACTH and are unresponsive to ACTH stimulation. pnas.org This model demonstrates that MC2R is essential for postnatal adrenal development and steroidogenesis. pnas.orgjihs.go.jp

Further research identified the MC2R accessory protein (MRAP), a single transmembrane protein essential for MC2R to be expressed on the cell surface and function correctly. nih.gov The generation of Mrap−/− knockout mice provided a model that closely mimics certain human conditions of glucocorticoid deficiency. nih.gov The adrenal glands of adult Mrap−/− mice are significantly reduced in size and show disorganized zonation, highlighting the importance of ACTH signaling via MRAP in maintaining the structure and cellular organization of the adrenal cortex. nih.gov Comparing these models with those for pro-opiomelanocortin (POMC), the precursor protein for ACTH, has further clarified the roles of specific peptides in adrenal development and function. nih.govjihs.go.jp

| Genetic Model | Primary Phenotype | Key Mechanistic Insights |

| Mc2r-/- (ACTH Receptor Knockout) | Adrenal insufficiency, undetectable corticosterone, elevated ACTH, hypoglycemia. pnas.org | Confirms MC2R is the critical receptor for ACTH-stimulated steroidogenesis and postnatal adrenal development. pnas.orgjihs.go.jp |

| Mrap-/- (MC2R Accessory Protein Knockout) | Adrenal glands are grossly dysmorphic with deranged zonation; isolated glucocorticoid deficiency. nih.gov | Demonstrates MRAP is essential for functional MC2R expression and trafficking to the cell membrane. nih.gov |

| Pomc-/- (ACTH Precursor Knockout) | Complete absence of all POMC-derived peptides, including ACTH. nih.gov | Highlights the necessity of pituitary-derived factors, including ACTH, for adrenal growth and maintenance. nih.gov |

In Vivo Microdialysis for Neurotransmitter and Hormone Release

In vivo microdialysis is a powerful technique used to measure the extracellular levels of neurotransmitters and hormones in specific brain regions of awake, freely moving animals. jneurosci.orgspringernature.com This method allows for real-time monitoring of neurochemical changes in response to various stimuli, including stress.

In the context of ACTH regulation, microdialysis has been used to detect the release of corticotropin-releasing factor (CRF) from the median eminence of anesthetized rats. nih.gov Studies have shown that depolarizing stimuli increase the release of CRF into the perfusion media, an effect that is dependent on calcium. nih.gov This provides direct evidence for the physiological mechanisms controlling the release of CRF, the primary secretagogue for ACTH.

More recent applications have extended this technique to measure CRF release in the amygdala of awake rats. jneurosci.org Research has demonstrated that exposure to restraint stress causes a transient increase in CRF release in this brain region, linking a specific stressor to the activation of a key neural circuit involved in the HPA axis response. jneurosci.org This methodology is crucial for understanding the dynamic interplay between neural activity and hormone secretion that governs the body's response to stress.

Methodologies for Assessing Cellular Responses in Research Models

A variety of sophisticated methodologies are employed to quantify the cellular and molecular responses to ACTH stimulation in research models, providing precise data on hormone levels and gene expression changes.

Immunoassays for Hormone and Peptide Quantification

Immunoassays are widely used to quantitatively measure the concentration of ACTH and other hormones, such as corticosterone and cortisol, in biological samples like plasma. oup.comarborassays.com Enzyme-Linked Immunosorbent Assays (ELISAs) are a common format. These can be sandwich assays, where the hormone is captured between two antibodies, or competitive assays, where the hormone in the sample competes with a labeled hormone for antibody binding sites. arborassays.comelabscience.com

Commercial ELISA kits are available to measure ACTH in samples from various species, including humans, rats, and mice, with specified detection ranges and sensitivities. arborassays.comelabscience.com For example, one commercially available sandwich ELISA for ACTH has a detection range of 15.625–1,000 pg/mL. arborassays.com However, it is important to note that discordant results have been reported between immunoassays from different manufacturers. nih.gov To resolve such discrepancies, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been developed as an alternative method to selectively measure full-length, biologically active intact ACTH (iACTH), serving as an arbiter when immunoassay results are clinically inconsistent. nih.gov

| Assay Type | Principle | Typical Application for ACTH Research |

| Sandwich ELISA | An antibody coated on a plate binds the target ACTH, and a second, enzyme-conjugated antibody binds to a different site on the ACTH. arborassays.com | Quantifying plasma ACTH levels in rodent stress models. arborassays.com |

| Competitive ELISA | ACTH in the sample competes with a fixed amount of labeled ACTH for binding sites on a pre-coated antibody. The signal is inversely proportional to the amount of ACTH in the sample. elabscience.com | Measuring ACTH concentrations in various biological fluids. elabscience.com |

| Radioimmunoassay (RIA) | Uses a radiolabeled hormone to compete with the sample hormone for antibody binding sites. oup.com | Used in earlier studies for sensitive quantification of ACTH and other stress hormones like oxytocin and vasopressin. oup.com |

| LC-MS/MS | Separates molecules by liquid chromatography and identifies them by their mass-to-charge ratio. nih.gov | Used as a reference method to confirm the concentration of intact, biologically active ACTH, especially when immunoassays give conflicting results. nih.gov |

Quantitative Real-Time PCR (qPCR) for Gene Expression

Quantitative Real-Time PCR (qPCR) is a powerful technique for measuring the expression levels of specific genes in response to ACTH. thermofisher.com This method involves reverse transcribing messenger RNA (mRNA) into complementary DNA (cDNA), which is then amplified. The amplification is monitored in real-time using fluorescent dyes or probes, allowing for precise quantification of the initial amount of mRNA for a target gene. thermofisher.com

In adrenal cell research, qPCR is used to confirm and quantify the effects of ACTH on the expression of genes involved in steroidogenesis and adrenal function. bioscientifica.com Studies using primary cultures of human adrenal cells have shown that ACTH treatment significantly upregulates the expression of genes for steroidogenic enzymes (e.g., CYP11B1, HSD3B2, CYP17, CYP21), the ACTH receptor (MC2R), and its accessory protein (MRAP). bioscientifica.com qPCR analysis has been used to validate findings from broader microarray analyses, confirming that specific genes are indeed ACTH-responsive. bioscientifica.com This methodology is essential for understanding the molecular mechanisms through which ACTH exerts its chronic effects on adrenal cell function and differentiation. bioscientifica.comnih.gov

Western Blotting for Protein Expression and Phosphorylation

Western blotting is a fundamental technique utilized in preclinical in vitro and in vivo models to investigate the molecular mechanisms of this compound by analyzing changes in protein expression and phosphorylation states. This method allows researchers to identify and quantify specific proteins within a complex mixture, providing insights into the signaling pathways modulated by this long-acting adrenocorticotropic hormone formulation. The zinc complex in this compound is designed to provide a sustained release and prolonged therapeutic effect, and Western blotting helps to elucidate the downstream consequences of this extended activity at the cellular level.

The primary mechanism of ACTH involves binding to the melanocortin 2 receptor (MC2R) on the surface of adrenal cortical cells. This interaction activates a G protein-coupled receptor signaling cascade, leading to an increase in intracellular cyclic AMP (cAMP) and the subsequent activation of Protein Kinase A (PKA). plos.org PKA, in turn, phosphorylates a variety of downstream target proteins, including transcription factors that regulate the expression of genes involved in steroidogenesis. plos.org

Western blot analyses in preclinical studies have been instrumental in dissecting this pathway. By using specific antibodies, researchers can detect changes in the total amount of a particular protein, indicating alterations in gene expression, as well as changes in the phosphorylation status of a protein, which often correlates with its activation or inactivation.

Key proteins frequently analyzed by Western blotting in response to long-acting ACTH stimulation in preclinical models include:

Steroidogenic Acute Regulatory Protein (StAR): This protein plays a crucial role in the rate-limiting step of steroidogenesis, which is the transport of cholesterol into the mitochondria. Studies using long-acting ACTH in mouse models have shown a significant increase in the expression of StAR protein in the adrenal glands, as confirmed by Western blot analysis. oup.comresearchgate.net This upregulation is a key indicator of the enhanced steroidogenic capacity of the adrenal cells under prolonged ACTH stimulation.

Phosphorylated cAMP Response Element-Binding Protein (p-CREB): CREB is a transcription factor that, when phosphorylated by PKA, binds to cAMP response elements in the promoter regions of target genes, including those for steroidogenic enzymes. Western blotting for p-CREB is a common method to assess the activation of the cAMP/PKA signaling pathway. In studies with long-acting ACTH, an increase in the levels of phosphorylated CREB in adrenal tissue has been observed, demonstrating the engagement of this critical signaling node. oup.com

Steroidogenic Enzymes: The expression levels of various enzymes involved in the synthesis of corticosteroids, such as CYP11A1 (cholesterol side-chain cleavage enzyme) and CYP11B1 (11β-hydroxylase), are also investigated using Western blotting. Prolonged stimulation with ACTH is expected to increase the expression of these enzymes, and Western blotting provides a means to quantify these changes at the protein level.

The data generated from Western blotting experiments in preclinical models provide a detailed picture of the molecular events triggered by this compound. By quantifying the changes in the expression and phosphorylation of key proteins, researchers can understand the potency and duration of action of this long-acting formulation and its impact on the steroidogenic machinery of the adrenal cortex.

Research Findings on Protein Expression and Phosphorylation with Long-Acting ACTH

| Model System | Protein Analyzed | Western Blot Finding | Reference |

| In Vivo (Mouse Adrenal Glands) | StAR (Steroidogenic Acute Regulatory Protein) | Increased protein expression after administration of long-acting ACTH. | oup.comresearchgate.net |

| In Vivo (Mouse Adrenal Glands) | Phospho-CREB (p-CREB) | Increased phosphorylation of CREB following long-acting ACTH treatment. | oup.com |

| Adrenocortical Cell Lines (ATC1) | DAX-1 | Time-dependent changes in protein accumulation in response to ACTH. | researchgate.net |

| Adrenocortical Cell Lines (ATC1) | SF-1 | Altered protein levels in response to ACTH stimulation. | researchgate.net |

| Adrenocortical Cell Lines (ATC1) | AKR1B7 | Increased protein accumulation with ACTH treatment. | researchgate.net |

Advanced Research Methodologies and Computational Approaches

Proteomic and Metabolomic Profiling in Response to Cortropin Zinc ACTH

Proteomics and metabolomics offer a systems-level view of the cellular and systemic responses to Corticotropin (B344483) Zinc ACTH. These approaches allow for the comprehensive identification and quantification of proteins and metabolites, revealing the intricate molecular cascades initiated by the hormone. The sustained action of the zinc formulation is particularly amenable to time-course studies using these methodologies, allowing researchers to map the prolonged signaling and metabolic shifts.

Mass spectrometry (MS)-based proteomics is a cornerstone in elucidating the molecular mechanisms of ACTH action. This powerful technology enables the identification and quantification of thousands of proteins, providing a global snapshot of the cellular proteome and its dynamic changes upon hormone stimulation. By comparing the proteomes of cells or tissues in the presence and absence of ACTH, researchers can identify proteins whose expression levels or post-translational modifications are altered, thereby pinpointing downstream targets and signaling pathways.

One key application is in identifying the network of proteins involved in steroidogenesis, the primary physiological response to ACTH. For instance, studies have used MS to identify differentially expressed proteins in ACTH-secreting pituitary adenomas, revealing significant enrichment in specific signaling pathways. nih.govfrontiersin.orgnih.gov Techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are employed not only to identify proteins but also to map their specific post-translational modifications, such as phosphorylation, which are crucial for signal transduction. researchgate.netnih.gov This approach has been instrumental in identifying key regulatory proteins and potential biomarkers for conditions related to ACTH dysregulation. nih.govfrontiersin.orgnih.gov

Table 1: Differentially Expressed Proteins in ACTH-Secreting Pituitary Adenomas Identified by Proteomic Analysis

| Protein Category | Number of Proteins Identified | Regulation Status | Associated Pathway |

|---|---|---|---|

| Signaling Proteins | Data not available | Upregulated and Downregulated | Myc Signaling Pathway |

| Metabolic Enzymes | Data not available | Predominantly Downregulated | Glycolysis/Gluconeogenesis |

| Structural Proteins | Data not available | Upregulated and Downregulated | Cytoskeletal Regulation |

This table is representative of findings from proteomic studies on ACTH-related pathologies and is for illustrative purposes.